8-Hydroxy-5-quinolinecarboxylic acid
Overview
Description
IOX1, also known as 5-Carboxy-8-hydroxyquinoline, is a potent inhibitor of 2-oxoglutarate (2OG) oxygenases. These enzymes play crucial roles in epigenetic regulation and cellular responses to hypoxia. Specifically, IOX1 targets the Jumonji C domain (JmjC) demethylases, which are histone demethylases involved in modifying chromatin structure and gene expression .
Mechanism of Action
Target of Action
IOX1 primarily targets 2-oxoglutarate (2OG) oxygenases , including Jumonji C domain (JmjC) demethylases . These enzymes play a crucial role in the regulation of gene expression through the demethylation of histones . IOX1 also targets TET2 , a DNA demethylase , and KDM3 , a histone demethylase .
Mode of Action
IOX1 interacts with its targets by inhibiting their enzymatic activity. It binds to the Jumonji C domain of KDM3, thereby preventing the demethylation of H3K9 on Wnt target gene promoters . IOX1 also suppresses IL-17 expression in mouse and human CD4+ T cells by targeting TET2 .
Biochemical Pathways
IOX1 affects several biochemical pathways. It significantly suppresses Wnt target gene transcription, a critical pathway in Wnt-induced tumorigenesis, notably in colorectal cancers . IOX1 also inhibits the JMJD1A/β-catenin/P-gp pathway, enhancing the immune-stimulatory immunogenic cell death induced by doxorubicin .
Pharmacokinetics
Iox1 is known to be cell-permeable , suggesting it can be absorbed and distributed within the body. More research is needed to fully understand the pharmacokinetics of IOX1.
Result of Action
IOX1 has been shown to have significant effects at the molecular and cellular levels. It can reduce the expression of the inflammatory cytokine IL-17a and the chemokine Ccl20 in Th17 cells . IOX1 also suppresses Wnt target gene transcription and colorectal cancer tumorigenesis . Moreover, it enhances the immune-stimulatory immunogenic cell death induced by doxorubicin .
Action Environment
The environment can influence the action, efficacy, and stability of IOX1. For instance, in an experimental model of autoimmune uveoretinitis, IOX1 was found to alleviate inflammation without significantly affecting the physiological indicators of mice . This suggests that IOX1 may have a good safety profile, potentially providing a new anti-inflammatory treatment for clinical inflammatory and autoimmune diseases .
Biochemical Analysis
Biochemical Properties
IOX1 interacts with several enzymes and proteins, particularly the Jumonji domain (JMJD) histone demethylases . It inhibits the enzymatic activity of these biomolecules, thereby affecting the demethylation process . Specifically, IOX1 has been found to inhibit the JMJD2 family of 2-oxoglutarate-dependent histone demethylases .
Cellular Effects
IOX1 has significant effects on various types of cells and cellular processes. It has been shown to suppress Wnt target gene transcription in colorectal cancer cells . Additionally, IOX1 can inhibit the P-glycoproteins (P-gp) in cancer cells through the JMJD1A/β-catenin/P-gp pathway . This inhibition enhances the immune-stimulatory immunogenic cell death induced by doxorubicin .
Molecular Mechanism
IOX1 exerts its effects at the molecular level through several mechanisms. It inhibits the enzymatic activity of KDM3 by binding to the Jumonji C domain, thereby preventing the demethylation of H3K9 on Wnt target gene promoters . This inhibition suppresses Wnt/β-catenin signaling and colorectal cancer tumorigenesis .
Temporal Effects in Laboratory Settings
The effects of IOX1 change over time in laboratory settingsFor instance, IOX1 has been found to significantly suppress Wnt target gene transcription and colorectal cancer tumorigenesis .
Metabolic Pathways
IOX1 is involved in several metabolic pathways. It has been shown to regulate the AKT/mTOR signaling pathway . This regulation occurs through its interaction with PIK3C2B, a critical molecule in this pathway .
Transport and Distribution
It is known that IOX1 can inhibit the P-glycoproteins (P-gp) in cancer cells, which may affect its localization or accumulation .
Subcellular Localization
Given its role as an inhibitor of histone demethylases, it is likely that IOX1 interacts with these enzymes in the nucleus where they exert their function .
Preparation Methods
Synthetic Routes:: IOX1 can be synthesized through chemical reactions. While specific synthetic routes may vary, one common method involves the following steps:
Starting Material: Starting with 8-hydroxyquinoline.
Carboxylation: Introducing a carboxylic acid group at the 5-position of the quinoline ring.
Purification: Purifying the product to obtain IOX1.
Industrial Production:: IOX1 is not typically produced on an industrial scale due to its specialized research applications. researchers can synthesize it in the laboratory for experimental purposes.
Chemical Reactions Analysis
Reactions:: IOX1 inhibits various 2OG oxygenases, including KDM4C, KDM4E, KDM2A, KDM3A, and KDM6B. These enzymes are involved in histone demethylation and other cellular processes.
Common Reagents: Fe (II), ascorbate, and 2OG.
Major Products: IOX1 inhibits the demethylation of specific histone residues, affecting gene expression and chromatin dynamics.
Scientific Research Applications
IOX1 finds applications in several scientific fields:
Epigenetics: Studying histone modifications and their impact on gene regulation.
Cancer Research: Investigating the role of histone demethylases in cancer progression.
Hypoxia Response: Understanding how cells sense and adapt to low oxygen levels.
Comparison with Similar Compounds
IOX1’s uniqueness lies in its broad-spectrum inhibition of JmjC demethylases. Similar compounds include other 2OG oxygenase inhibitors, but IOX1’s potency and selectivity set it apart.
Properties
IUPAC Name |
8-hydroxyquinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRPKOGHYBAVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207236 | |
Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-78-8 | |
Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5852-78-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXY-5-QUINOLINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM015YQC1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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